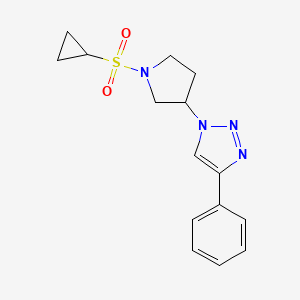

1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a triazole-based compound featuring a pyrrolidine ring substituted with a cyclopropylsulfonyl group at the N1 position and a phenyl group at the C4 position of the triazole core. The triazole scaffold is widely utilized in medicinal chemistry due to its stability, hydrogen-bonding capacity, and metabolic resistance . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method that ensures the formation of 1,4-disubstituted triazoles .

Properties

IUPAC Name |

1-(1-cyclopropylsulfonylpyrrolidin-3-yl)-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-22(21,14-6-7-14)18-9-8-13(10-18)19-11-15(16-17-19)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVXFUINSJQFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic synthesis. One common approach includes:

-

Formation of the Pyrrolidine Ring:

- Starting from a suitable precursor such as a substituted amine, the pyrrolidine ring can be constructed through cyclization reactions.

- Reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) under reflux conditions.

Chemical Reactions Analysis

Reaction Optimization and Conditions

Key Spectral Data

- 1H NMR^1\text{H NMR}1H NMR (400 MHz, CDCl₃) :

- ESI-MS : Observed (M+H)⁺ at m/z 439.1, matching the molecular formula C₂₄H₂₇FN₄O₃ .

Derivatives and Functionalization

The compound serves as a scaffold for further modifications:

- Acylation : Reaction with acid chlorides (e.g., 2-chlorophenylmethanoyl chloride) in DCM with triethylamine yields acylated derivatives (e.g., (±)-(3-sulfonylpyrrolidin-1-yl)(2-chlorophenyl)methanone) .

- Suzuki Coupling : The phenyl group on the triazole can undergo cross-coupling reactions with aryl boronic acids under palladium catalysis .

Stability and Reactivity

Scientific Research Applications

Overview

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by a chloro group at the 8th position and a 4-methylphenyl group at the 2nd position of the quinoline ring, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases, primarily due to its ability to inhibit enzymes involved in critical biochemical pathways.

- Histone Deacetylase Inhibition: This compound has shown promise as an inhibitor of histone deacetylases (HDACs), which play a significant role in cancer progression. HDAC inhibitors are being explored for their anticancer properties, as they can induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, possess notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Bacillus subtilis | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Variable |

In vitro tests suggest that structural modifications can enhance antibacterial activity, making this compound a candidate for further development in antimicrobial therapies .

Antitubercular Activity

Recent studies have explored the potential of quinoline derivatives as antitubercular agents. The compound's structure allows it to interact effectively with Mycobacterium tuberculosis targets, leading to significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential efficacy against tuberculosis strains .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of quinoline derivatives highlighted that 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid induced G2/M cell cycle arrest and promoted apoptosis in cancer cell lines. The mechanism was linked to the inhibition of HDACs, resulting in altered gene expression profiles conducive to tumor suppression .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various quinoline derivatives, 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid was evaluated for its antibacterial activity against resistant strains of bacteria. The results indicated that this compound exhibited comparable efficacy to established antibiotics, suggesting its potential use as an alternative treatment for bacterial infections.

Mechanism of Action

The mechanism of action of 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Triazole Modifications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole ():

- Substituents : A chloro-trifluoromethylphenyl group replaces the cyclopropylsulfonyl-pyrrolidine moiety.

- Structural Features : The phenyl and chloro-trifluoromethylphenyl rings form dihedral angles of 21.29° and 32.19° with the triazole plane, inducing steric hindrance. Bond lengths (N1–N2: 1.357 Å, N2–N3: 1.310 Å) align with typical triazole geometries.

- Synthesis : CuAAC reaction of phenylacetylene with a substituted aryl azide.

(±)-1-(4-(3-Fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole ():

- Substituents : A fluorobenzyloxy group replaces the cyclopropylsulfonyl on pyrrolidine.

- Biological Activity : Demonstrated anti-cancer activity against HCT-116 and MDA-MB-231 cell lines, suggesting the importance of pyrrolidine-linked substituents in bioactivity.

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride ():

- Core Modification : Azetidine (4-membered ring) replaces pyrrolidine, reducing conformational flexibility.

- Physicochemical Impact : The smaller ring may enhance rigidity but reduce solubility compared to pyrrolidine derivatives.

Heterocyclic Hybrids

- 1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (): Hybrid Structure: Combines triazole with pyrazole, introducing a cyano group. Synthesis: CuAAC with isopropyl-substituted azides and phenylacetylene.

Electronic and Pharmacokinetic Properties

- Cyclopropylsulfonyl Group : Electron-withdrawing sulfonyl groups may reduce electron density on the triazole, altering binding interactions with targets like kinases or receptors. This group also enhances metabolic stability by resisting oxidative degradation .

- Chloro-Trifluoromethyl Group (): The trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration, while the chloro group provides a synthetic handle for further modifications.

- Hydrochloride Salt (): Salt formation improves solubility but may affect bioavailability in neutral physiological conditions.

Biological Activity

1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound belonging to the triazole family. It features a unique combination of functional groups that enhance its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition reaction. This process allows for the formation of the triazole ring through the interaction of an organic azide and an alkyne. Factors such as solvent choice and temperature can influence the regioselectivity of this reaction.

Synthetic Route Overview

- Starting Materials : Azide and alkyne derivatives.

- Catalyst : Copper(I) salts.

- Reaction Conditions : Varying solvents and temperatures to optimize yield and selectivity.

Biological Activity

Compounds containing a 1,2,3-triazole scaffold have been extensively studied for their biological activities. The following sections detail specific pharmacological effects observed with this compound.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a comparative study involving various triazole compounds:

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl | Minimal activity against Mycobacterium smegmatis (16 µg/mL) |

| Other Triazoles | IC50 values ranging from 0.5 to 10 µg/mL against E. coli and S. aureus |

While initial findings suggest limited activity against certain bacteria, further optimization may enhance its antimicrobial efficacy .

Anticancer Potential

The anticancer properties of triazole derivatives are particularly noteworthy. A study evaluating various analogs demonstrated that certain triazoles exhibited potent cytotoxic effects against multiple cancer cell lines:

Mechanistic studies revealed that these compounds induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death . The presence of both cyclopropylsulfonyl and pyrrolidine moieties in the structure enhances its ability to interact with biological targets effectively.

Trypanocidal Activity

Recent investigations into the trypanocidal potential of triazole-based hybrids showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 1d | 0.21 | Trypomastigotes |

| 1f | 1.23 | Amastigotes |

These findings suggest that modifications in the triazole structure can significantly improve activity against intracellular parasites .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Combination Therapy : An isobologram analysis indicated an additive interaction when combining triazole derivatives with standard treatments like Benznidazole (Bz), suggesting enhanced efficacy in treating parasitic infections .

- In Vitro Models : Treatment of cardiac spheroids with triazole analogs resulted in reduced parasite load, demonstrating good drug diffusion and efficacy in a translational model .

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole, and what reaction conditions are critical for high yield?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry," to form the triazole core. Key steps include:

- Preparation of the azide precursor (e.g., azide-functionalized pyrrolidine) and the alkyne (e.g., phenylacetylene).

- Reaction conditions: 0.1–1 mol% CuSO₄/Na ascorbate in a THF/water (1:1) mixture at 50°C for 12–24 hours .

- Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .

Critical parameters include pH control (neutral to slightly basic), exclusion of oxygen, and stoichiometric balance to avoid side reactions like alkyne homocoupling .

Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions. Key signals: triazole C-H (~δ 7.5–8.5 ppm), cyclopropyl protons (~δ 1.0–1.5 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₈N₄O₂S) with <2 ppm error .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets of 1,2,3-triazole derivatives, and how does the cyclopropylsulfonyl group influence activity?

The triazole ring interacts with enzymes (e.g., kinases, cytochrome P450) via hydrogen bonding and π-π stacking. The cyclopropylsulfonyl group enhances:

- Metabolic stability : Sulfonyl groups reduce oxidative metabolism.

- Steric bulk : Modulates binding pocket accessibility, as seen in crystallographic studies of similar compounds with dihedral angles >30° between aromatic rings .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational docking and experimental binding affinity results?

Discrepancies often arise from flexible ligand conformations or solvent effects not modeled in docking. Strategies include:

Q. What experimental approaches optimize reaction yields when steric hindrance from the pyrrolidin-3-yl group limits cycloaddition efficiency?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining regioselectivity .

- Solvent engineering : Use of DMF or DMSO to solubilize bulky intermediates, improving reaction kinetics .

- Protecting group strategies : Temporary Boc protection of the pyrrolidine nitrogen to mitigate steric interference during triazole formation .

Q. How do electronic effects of the cyclopropylsulfonyl group impact spectroscopic and reactivity profiles?

- IR Spectroscopy : Sulfonyl S=O stretches appear at ~1150–1300 cm⁻¹, with cyclopropyl C-H stretches at ~3000–3100 cm⁻¹ .

- Reactivity : The electron-withdrawing sulfonyl group reduces nucleophilicity at the pyrrolidine nitrogen, directing functionalization to the triazole ring in subsequent derivatization .

Q. What strategies address discrepancies in biological activity data across different assay platforms (e.g., cell-free vs. cell-based assays)?

- Orthogonal assays : Combine enzymatic inhibition (cell-free) with cellular viability assays (e.g., MTT) to differentiate target-specific effects from off-target toxicity .

- Proteomic profiling : Identify off-target interactions using affinity pull-downs coupled with LC-MS/MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.